Virgatic acid

描述

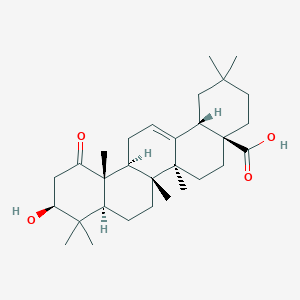

Virgatic acid (CAS: 14356-51-5) is a triterpenoid compound isolated from Salvia miltiorrhiza (丹参), a medicinal plant widely studied for its bioactive constituents. Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of 470.7 g/mol . Structurally, it features a pentacyclic triterpenoid backbone with hydroxyl and carboxyl functional groups (Figure 1). Key physicochemical properties include:

- Solubility: Miscible in hydrophilic solvents (water, methanol, ethanol) and organic solvents (petroleum ether, benzene) .

- Physical State: Solid powder, stable at 4°C (optimal storage at -4°C) .

- Boiling Point: 583.4±50.0°C at 760 mmHg .

Triterpenoids like this compound are pharmacologically significant due to their anti-inflammatory, antioxidant, and hepatoprotective activities. However, its specific biological roles remain under investigation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of virgatic acid typically involves the extraction from plant sources. The aerial parts of Salvia virgata are commonly used for this purpose . The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, which is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction from plant materials followed by purification processes. The use of biotechnological methods, such as plant cell cultures, could also be explored for the sustainable production of this compound.

化学反应分析

Types of Reactions: Virgatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxy, hydroxy, and oxo groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxo group to a hydroxy group.

Substitution: Nucleophilic substitution reactions can occur at the β-hydroxy group, using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Chemical Properties and Mechanisms

Virgatic acid is characterized by its unique structure, which includes a carboxy group at position 28 and a beta-hydroxy group at position 3 on the olean-12-ene backbone. This structural configuration contributes to its reactivity and biological activity. The compound serves as a model for studying triterpenoid synthesis and reactions, allowing researchers to explore the mechanisms of action within biochemical pathways that involve enzyme modulation and receptor interaction .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects, making it a candidate for further studies in the development of natural antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Cytotoxic Activity : this compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy.

Medical Applications

The therapeutic potential of this compound is being investigated in various medical contexts:

- Treatment of Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be useful in treating conditions such as arthritis or other inflammatory disorders.

- Cancer Therapy : Its cytotoxic properties against cancer cells have led to research into its efficacy as an adjunct treatment for various cancers, with ongoing studies aimed at elucidating its mechanisms of action and therapeutic windows.

Industrial Applications

This compound also holds promise in industrial applications:

- Natural Product-Based Pharmaceuticals : The compound's unique properties make it suitable for incorporation into pharmaceutical formulations aimed at leveraging natural ingredients for health benefits.

- Cosmetic Products : Its biological activities are being explored for use in cosmetics, particularly those targeting skin inflammation or microbial infections.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were determined through standardized assays, showing promising results for future drug development.

- Cancer Cell Line Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that this compound induced apoptosis in colorectal and breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Models : Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. Results showed a marked reduction in inflammatory markers following treatment with this compound compared to control groups.

作用机制

Virgatic acid is similar to other pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and crataegolic acid . These compounds share a common oleanane skeleton but differ in the functional groups attached to the core structure. This compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Virgatic acid belongs to the triterpenoid class, sharing structural motifs with compounds such as echinocystic acid, 3alpha-akebonoic acid, and sebiferenic acid. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Structural Differences

- Backbone Variability: this compound and echinocystic acid share a pentacyclic structure, but echinocystic acid has an additional hydroxyl group, enhancing its polarity .

- Functional Groups : Sebiferenic acid lacks a carboxyl group compared to this compound, altering its solubility and reactivity .

- Molecular Weight: 3alpha-akebonoic acid has a smaller molecular weight (C₂₉ vs. C₃₀), likely due to a truncated side chain .

Physicochemical Properties

- Solubility : this compound exhibits broader solubility in both hydrophilic and hydrophobic solvents compared to sebiferenic acid, which is less water-soluble .

- Stability: The carboxyl group in this compound may confer higher stability under acidic conditions compared to hydroxyl-rich analogues like echinocystic acid .

Research Findings and Limitations

- Structural-Activity Relationships (SAR): The position and number of hydroxyl/carboxyl groups critically influence bioactivity. For example, echinocystic acid’s additional -OH group correlates with stronger antiviral effects compared to this compound .

- Current data rely on physicochemical profiling rather than in vivo studies .

生物活性

Virgatic acid, a pentacyclic triterpenoid, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound is primarily extracted from plant species such as Salvia virgata and Juglans sinensis. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical structure contributes significantly to its biological activity. It features multiple functional groups that allow it to interact with various biological targets. The molecular formula for this compound is , indicating the presence of hydroxyl and carboxyl groups that are essential for its reactivity.

This compound exerts its effects through several biochemical pathways:

- Antimicrobial Activity : It has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anti-inflammatory Effects : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Biological Activities

The following table summarizes the key biological activities of this compound along with relevant case studies:

Pharmacokinetics

The pharmacokinetics of this compound indicate that its bioavailability can be influenced by various factors such as solubility and stability. Further research is needed to establish optimal dosing regimens for therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in treating various conditions:

- Inflammatory Diseases : Research indicates that this compound may be beneficial in managing diseases characterized by chronic inflammation, such as arthritis.

- Cancer Treatment : Its cytotoxic properties make it a candidate for developing novel anticancer agents, particularly against resistant cancer cell lines.

- Diabetes Management : Some studies suggest that this compound may help regulate blood glucose levels, potentially offering a natural therapeutic avenue for diabetes management .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Virgatic acid relevant to experimental design?

this compound (C₃₀H₄₆O₄, molecular weight 470.7 g/mol) exhibits a boiling point of 583.4±50.0°C at 760 mmHg and a density of 1.1±0.1 g/cm³. Its solubility profile includes hydrophilic solvents (water, methanol, ethanol) and organic solvents (petroleum ether, benzene). These properties guide solvent selection for dissolution, purification, and stability testing. For instance, methanol is often preferred for initial solubility due to its polarity and low interference in spectroscopic analysis .

Q. What solvents are optimal for dissolving this compound in laboratory settings?

Methodological testing should prioritize solvents with high solubility and compatibility with downstream assays. This compound dissolves well in methanol and ethanol, making them suitable for spectroscopic studies (e.g., UV-Vis, NMR). For hydrophobic interaction studies, petroleum ether or benzene may be used. Pilot solubility tests at varying temperatures (4°C to 25°C) are recommended to optimize dissolution efficiency .

Q. How should this compound be stored to maintain stability during research?

Storage at -4°C in airtight, light-protected containers is critical to prevent degradation. Stability studies should include periodic HPLC or mass spectrometry checks to monitor purity. Avoid repeated freeze-thaw cycles, as steam pressure fluctuations (0.0±3.7 mmHg at 25°C) may accelerate decomposition .

Q. What analytical techniques are recommended for confirming this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard for purity assessment. Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate results with reference spectra from databases like PubChem or Reaxys to ensure accuracy .

Advanced Research Questions

Q. How can researchers design in vitro experiments to account for this compound’s solubility limitations?

Pre-experiment solubility mapping is essential. Use binary solvent systems (e.g., methanol-water gradients) to enhance solubility while maintaining bioactivity. For cell-based assays, dissolve this compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include solvent-only controls to isolate solvent effects .

Q. What methodologies are effective in resolving contradictory data on this compound’s pharmacological mechanisms?

Systematic reviews and meta-analyses of dose-response curves across studies can identify confounding variables (e.g., solvent choice, cell lines). Employ pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize mechanisms. Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What statistical approaches are appropriate for determining sample size in this compound toxicity studies?

Use power analysis (α=0.05, β=0.20) to calculate sample size based on effect size estimates from pilot studies. For non-linear dose-response relationships, employ sequential sampling or Bayesian adaptive designs. Tools like G*Power or R’s pwr package streamline calculations .

Q. How should ethical considerations influence the design of in vivo studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal studies, prioritizing the 3Rs (Replacement, Reduction, Refinement). For human cell lines, obtain institutional review board (IRB) approval and ensure compliance with GDPR or HIPAA for data anonymization. Document adverse events in real-time using electronic lab notebooks .

Q. What strategies can validate structural modifications of this compound derivatives using spectroscopic methods?

Combine 2D NMR (COSY, HSQC) to confirm regioselective modifications. For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography. Computational modeling (DFT, molecular docking) predicts bioactivity changes, guiding synthetic priorities .

Q. How can cross-disciplinary collaboration enhance research on this compound’s bioactivity?

Integrate cheminformatics (e.g., molecular dynamics simulations) with wet-lab pharmacology to predict and validate targets. Collaborate with clinical researchers to align preclinical findings with translational endpoints. Data-sharing platforms like Zenodo ensure reproducibility across disciplines .

属性

IUPAC Name |

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWBODJDDBCDFA-DXEZAUPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14356-51-5 | |

| Record name | Virgatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRGATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。